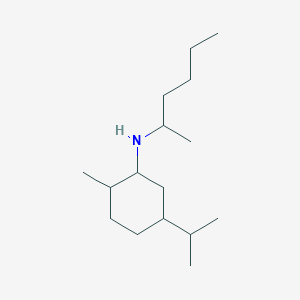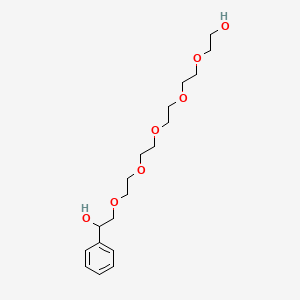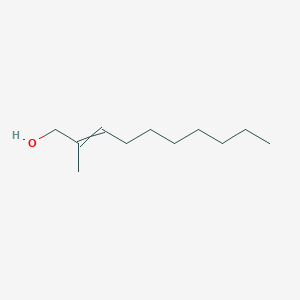
2-Methyldec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldec-2-en-1-ol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyldec-2-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes, followed by the addition of a hydroxyl group. For instance, the dehydration of 2-methyldecanol using an acid catalyst like concentrated sulfuric acid or phosphoric acid can yield 2-methyldec-2-ene. Subsequent hydroboration-oxidation of the alkene can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic hydrogenation of 2-methyldec-2-yn-1-ol, where the triple bond is reduced to a double bond, forming the desired compound. This process often employs catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyldec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-methyldecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Propiedades
| 79727-36-9 | |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-methyldec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h9,12H,3-8,10H2,1-2H3 |
Clave InChI |
CYEYKDJWJPFOOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


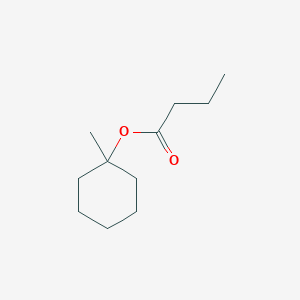
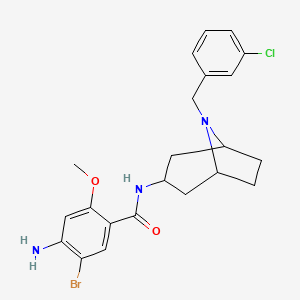


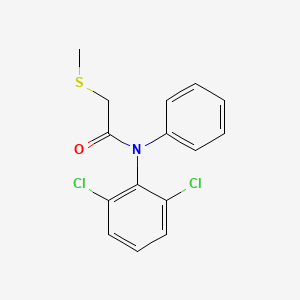
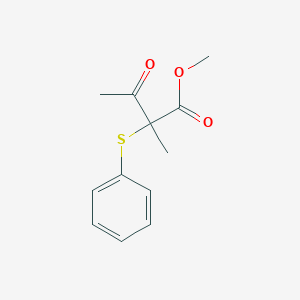
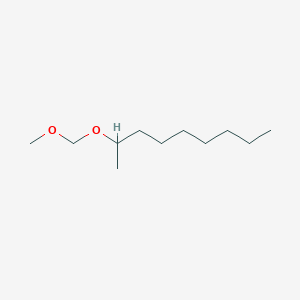
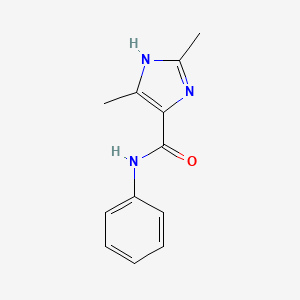

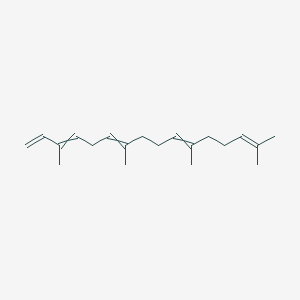
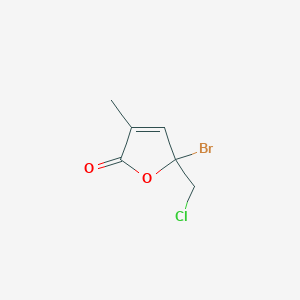
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
